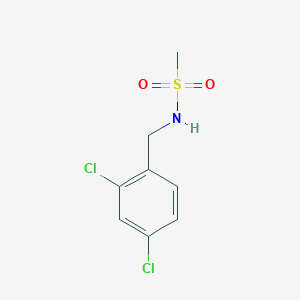![molecular formula C17H16N2O3 B5696193 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5696193.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide, also known as BHAP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BHAP is a small molecule that belongs to the class of benzoxazole derivatives and has been studied for its biological activity in various fields such as cancer research, neurodegenerative diseases, and inflammation.
Mechanism of Action
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide exerts its biological activity by binding to the active site of enzymes and modulating their activity. It has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases, histone deacetylases, and protein tyrosine phosphatases. This compound also acts as an antioxidant and scavenges free radicals to protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspases. In neurons, this compound protects against oxidative stress and promotes the expression of neurotrophic factors. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines and reduce inflammation.
Advantages and Limitations for Lab Experiments
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations as well. It has low solubility in aqueous solutions, which can limit its bioavailability. This compound also has low selectivity towards its targets, which can result in off-target effects.
Future Directions
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide. In cancer research, this compound can be further studied for its potential as a chemotherapeutic agent. It can also be studied for its potential to sensitize cancer cells to radiation therapy. In neurodegenerative diseases, this compound can be studied for its potential to prevent the accumulation of misfolded proteins and promote neuronal survival. This compound can also be studied for its potential as an anti-inflammatory agent in various diseases. Further studies are needed to optimize the synthesis and formulation of this compound for clinical use.
Synthesis Methods
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide is synthesized through a multi-step process starting with the reaction of 2-aminophenol with 2-chlorobenzoxazole to form 2-(2-aminophenyl)benzoxazole. This intermediate is then reacted with 3-hydroxy-4-methylbenzaldehyde to produce this compound. The purity of the final product is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide has been studied extensively for its potential therapeutic properties in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tumor invasion and metastasis.
In neurodegenerative diseases, this compound has been studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid beta, which is a hallmark of Alzheimer's disease. This compound has also been shown to enhance the expression of neurotrophic factors, which promote the growth and survival of neurons.
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10(2)16(21)18-11-7-8-12(14(20)9-11)17-19-13-5-3-4-6-15(13)22-17/h3-10,20H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDGKMFGFVCAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)

![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)
![4-benzyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5696138.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5696146.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5696173.png)

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide](/img/structure/B5696181.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5696185.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5696201.png)
![1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone](/img/structure/B5696209.png)
